Diethyl 2-aminofumarate
Overview
Description
Diethyl 2-aminofumarate is an organic compound with the molecular formula C8H13NO4. It is a derivative of fumaric acid, where the hydrogen atoms on the carboxyl groups are replaced by ethyl groups, and one of the hydrogen atoms on the carbon-carbon double bond is replaced by an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-aminofumarate can be synthesized through several methods. One common approach involves the reaction of diethyl fumarate with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, this compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting material, diethyl fumarate, is reacted with ammonia or an amine in the presence of a catalyst. The reaction mixture is then purified to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-aminofumarate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbon-carbon double bond can be reduced to form diethyl 2-aminosuccinate.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Diethyl 2-aminosuccinate.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Diethyl 2-aminofumarate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl 2-aminofumarate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways, similar to other fumarate derivatives. The compound may up-regulate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is activated in response to oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Diethyl fumarate: A similar compound without the amino group.
Dimethyl fumarate: A methyl ester derivative of fumaric acid.
Diethyl maleate: An isomer of diethyl fumarate with a different configuration of the double bond
Uniqueness
Diethyl 2-aminofumarate is unique due to the presence of both ethyl ester groups and an amino group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
diethyl (Z)-2-aminobut-2-enedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4,9H2,1-2H3/b6-5- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZBMYDDXULOPW-WAYWQWQTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C(=O)OCC)\N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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